Aneratrigine
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Overview
Description
Aneratrigine is a chemical compound known for its role as a sodium channel blocker. It is primarily utilized in research related to neuropathic pain diseases. The compound has the molecular formula C19H20ClF2N5O2S2 and a molecular weight of 487.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aneratrigine involves multiple steps, including the formation of intermediate compounds. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes, and quality control measures to produce this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Aneratrigine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The conditions vary depending on the specific reaction but generally include controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Aneratrigine has several scientific research applications, including:
Chemistry: Used as a model compound to study sodium channel blocking mechanisms.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.
Medicine: Explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Aneratrigine exerts its effects by blocking the sodium channel protein type 9 subunit alpha. This action inhibits the flow of sodium ions through the channel, which is crucial for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can reduce neuronal excitability and alleviate neuropathic pain .
Comparison with Similar Compounds
Phenytoin: Another sodium channel blocker used in the treatment of epilepsy.
Flecainide: A class Ic antiarrhythmic agent that also blocks sodium channels.
Primidone: An anticonvulsant agent that blocks neuronal voltage-gated sodium channels
Uniqueness of Aneratrigine: this compound is unique due to its specific targeting of the sodium channel protein type 9 subunit alpha, making it particularly effective in research related to neuropathic pain. Its molecular structure and specific binding properties differentiate it from other sodium channel blockers .
Properties
CAS No. |
2097163-74-9 |
---|---|
Molecular Formula |
C19H20ClF2N5O2S2 |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20ClF2N5O2S2/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19/h3-4,7-11,23,25-26H,5-6H2,1-2H3 |
InChI Key |
QQPQCLIQRLPULJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F |
Origin of Product |
United States |
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